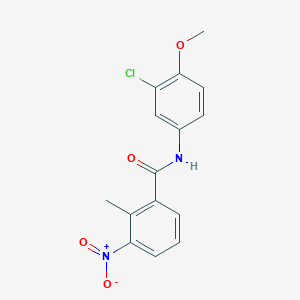![molecular formula C17H16N2O2 B5786072 4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzimidazole derivative that has been synthesized through various methods and has been found to exhibit promising biological activities. In
作用機序
The mechanism of action of 4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. The compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of glucose, cholesterol, and triglycerides in diabetic rats. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has been found to scavenge free radicals and protect against oxidative stress.
実験室実験の利点と制限
4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It exhibits good stability and can be stored for extended periods. However, the compound has limitations in terms of its solubility and bioavailability. It also requires further studies to determine its toxicity and pharmacokinetics.
将来の方向性
There are several future directions for the research on 4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in different cancer types and in combination with other chemotherapeutic agents. Another area of interest is its potential as an anti-inflammatory agent. The compound's ability to inhibit pro-inflammatory cytokines makes it a promising candidate for the treatment of various inflammatory disorders. Further studies are needed to determine its efficacy and safety in different animal models and clinical trials. Additionally, the compound's antioxidant activity makes it a potential candidate for the treatment of oxidative stress-related disorders. Further studies are needed to determine its mechanism of action and efficacy in different animal models and clinical trials.
合成法
The synthesis of 4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde has been achieved through various methods, including the reaction of 2-methylbenzimidazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 2-methylbenzimidazole with 4-methoxybenzoyl chloride in the presence of a base. The yield of the compound can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, antibacterial, and antioxidant activities. It has also shown promising results in the treatment of diabetes, inflammation, and neurological disorders. The compound's ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit angiogenesis.
特性
IUPAC Name |
4-methoxy-2-[(2-methylbenzimidazol-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-18-16-5-3-4-6-17(16)19(12)10-14-9-15(21-2)8-7-13(14)11-20/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUDGSBWIOTNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-[(2-methylbenzimidazol-1-yl)methyl]benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)


![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)

![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)

![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)